molecular formula C20H16ClN5O2 B11148426 3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11148426
M. Wt: 393.8 g/mol
InChI Key: LOIHLOAKQMJGSO-UHFFFAOYSA-N
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Description

3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a unique combination of indole and benzotriazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . This intermediate is then further functionalized to introduce the benzotriazinone moiety through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole or benzotriazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind with high affinity to various biological targets, while the benzotriazinone ring can enhance the compound’s stability and bioavailability. The exact pathways involved may include inhibition of specific kinases or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one apart is the combination of the indole and benzotriazinone rings, which can confer unique biological activities and enhance the compound’s potential as a therapeutic agent.

Properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

3-[2-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C20H16ClN5O2/c21-12-5-6-16-14(9-12)15-10-25(8-7-17(15)22-16)19(27)11-26-20(28)13-3-1-2-4-18(13)23-24-26/h1-6,9,22H,7-8,10-11H2

InChI Key

LOIHLOAKQMJGSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

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